![molecular formula C11H16O B12373615 2-[(Z)-2,3-dideuteriopent-2-enyl]-3-methylcyclopent-2-en-1-one](/img/structure/B12373615.png)
2-[(Z)-2,3-dideuteriopent-2-enyl]-3-methylcyclopent-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(Z)-2,3-dideuteriopent-2-enyl]-3-methylcyclopent-2-en-1-one is a synthetic organic compound characterized by its unique structure, which includes deuterium atoms Deuterium is a stable isotope of hydrogen, and its incorporation into organic molecules can significantly alter their chemical and physical properties
Preparation Methods
The synthesis of 2-[(Z)-2,3-dideuteriopent-2-enyl]-3-methylcyclopent-2-en-1-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the deuteration of a suitable precursor followed by cyclization and functional group modifications. The reaction conditions often require the use of deuterium gas or deuterated reagents under controlled temperature and pressure to ensure the incorporation of deuterium atoms at specific positions.
Industrial production methods may involve the use of catalytic deuteration processes, which can be scaled up for larger quantities. These methods ensure high yield and purity of the final product, making it suitable for various applications.
Chemical Reactions Analysis
2-[(Z)-2,3-dideuteriopent-2-enyl]-3-methylcyclopent-2-en-1-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where deuterium atoms may be replaced by other functional groups under appropriate conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols.
Scientific Research Applications
2-[(Z)-2,3-dideuteriopent-2-enyl]-3-methylcyclopent-2-en-1-one has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study the effects of deuterium incorporation on reaction mechanisms and kinetics.
Biology: The compound can be used in metabolic studies to trace the pathways and interactions of deuterated molecules within biological systems.
Medicine: Deuterated compounds are explored for their potential in drug development, as they may exhibit altered pharmacokinetics and reduced metabolic degradation.
Industry: The compound can be used in the development of advanced materials and catalysts, leveraging its unique reactivity and stability.
Mechanism of Action
The mechanism of action of 2-[(Z)-2,3-dideuteriopent-2-enyl]-3-methylcyclopent-2-en-1-one involves its interaction with specific molecular targets and pathways. The presence of deuterium atoms can influence the compound’s binding affinity and reactivity, leading to distinct biological and chemical effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Compared to other similar compounds, 2-[(Z)-2,3-dideuteriopent-2-enyl]-3-methylcyclopent-2-en-1-one stands out due to its deuterium incorporation. Similar compounds include:
2-[(Z)-2,3-dihydropent-2-enyl]-3-methylcyclopent-2-en-1-one: Lacks deuterium atoms and may exhibit different reactivity and stability.
2-[(Z)-2,3-dideuteriopent-2-enyl]-3-ethylcyclopent-2-en-1-one: Similar structure but with an ethyl group instead of a methyl group, leading to variations in physical and chemical properties.
The uniqueness of this compound lies in its specific deuterium placement, which can significantly impact its behavior in various applications.
Properties
Molecular Formula |
C11H16O |
|---|---|
Molecular Weight |
166.26 g/mol |
IUPAC Name |
2-[(Z)-2,3-dideuteriopent-2-enyl]-3-methylcyclopent-2-en-1-one |
InChI |
InChI=1S/C11H16O/c1-3-4-5-6-10-9(2)7-8-11(10)12/h4-5H,3,6-8H2,1-2H3/b5-4-/i4D,5D |
InChI Key |
XMLSXPIVAXONDL-IMZGHRNZSA-N |
Isomeric SMILES |
[2H]/C(=C(\[2H])/CC1=C(CCC1=O)C)/CC |
Canonical SMILES |
CCC=CCC1=C(CCC1=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



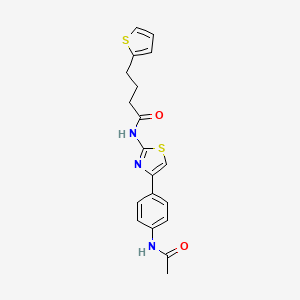
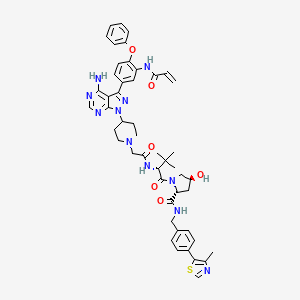
![trisodium;7-hydroxy-8-[[4-[1-[4-[(1-hydroxy-4-sulfonatonaphthalen-2-yl)diazenyl]phenyl]cyclohexyl]phenyl]diazenyl]naphthalene-1,3-disulfonate](/img/structure/B12373553.png)
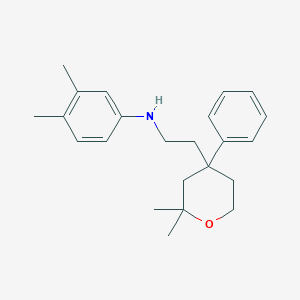


![3-hydroxy-N-[(E)-1H-indol-4-ylmethylideneamino]naphthalene-2-carboxamide](/img/structure/B12373583.png)
![1-[4-[4,6-bis(3-oxa-8-azabicyclo[3.2.1]octan-8-yl)-1,3,5-triazin-2-yl]phenyl]-3-(1-oxo-3H-2-benzofuran-5-yl)urea](/img/structure/B12373596.png)
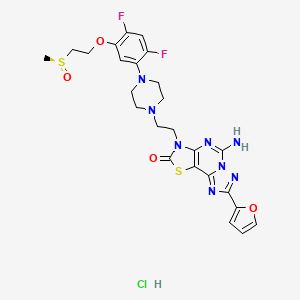
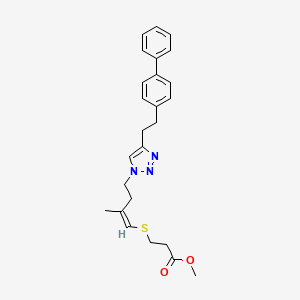

![1-[N'-[3-(1,3-dioxobenzo[de]isoquinolin-2-yl)propyl]carbamimidoyl]-3-methylurea](/img/structure/B12373624.png)

